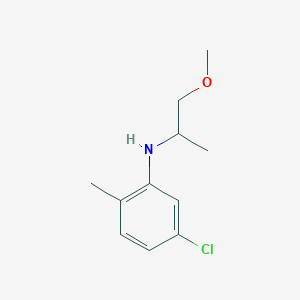

5-chloro-N-(1-methoxypropan-2-yl)-2-methylaniline

Übersicht

Beschreibung

5-chloro-N-(1-methoxypropan-2-yl)-2-methylaniline is a useful research compound. Its molecular formula is C11H16ClNO and its molecular weight is 213.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

5-Chloro-N-(1-methoxypropan-2-yl)-2-methylaniline, a compound with significant potential in various biological applications, has garnered attention for its pharmacological properties and synthesis methods. This article explores its biological activity, synthesis processes, and relevant case studies.

This compound is an aniline derivative characterized by the presence of chlorine and methoxy groups. Its structure can be represented as follows:

Antiproliferative Effects

Recent studies have indicated that derivatives of aniline compounds, including this compound, exhibit antiproliferative activity against various cancer cell lines. For instance, research has shown that certain aniline derivatives can inhibit the growth of colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa) cells through mechanisms involving topoisomerase inhibition .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT-116 | TBD |

| This compound | HeLa | TBD |

Note: Specific IC50 values for this compound are still under investigation.

The mechanism by which this compound exerts its biological effects may involve the modulation of key cellular pathways. Preliminary data suggest that it may act as a positive allosteric modulator of certain receptors, similar to other compounds in its class .

Synthesis and Derivatives

The synthesis of this compound has been optimized to enhance yield and purity. Notably, enantioselective synthesis methods have been developed to produce high-purity derivatives, which are crucial for their biological evaluation . The compound serves as a precursor for herbicides like S-Metolachlor, illustrating its agricultural significance alongside its medicinal potential.

Case Study 1: Anticancer Activity

In a study published in the International Journal of Anticancer Research, a library of aniline derivatives was screened for anticancer properties. This compound was included due to its structural similarity to known active compounds. The study demonstrated that modifications to the aniline structure could significantly impact cytotoxicity and selectivity towards cancer cells .

Case Study 2: Herbicidal Properties

Research on herbicidal activity has shown that compounds related to this compound exhibit effective control over broadleaf weeds in crops like corn and soybeans. The compound's mechanism involves interference with plant growth regulators, making it a valuable candidate in agricultural applications .

Wissenschaftliche Forschungsanwendungen

Agrochemical Applications

Herbicide Development

One of the primary applications of 5-chloro-N-(1-methoxypropan-2-yl)-2-methylaniline is as a precursor in the synthesis of herbicides, particularly Metolachlor, a widely used chloroacetanilide herbicide. Metolachlor is effective against broad-leaf weeds and is characterized by its high herbicidal activity attributed mainly to its (S)-enantiomer. The synthesis process involves enantioselective catalysis to enhance the production of this active isomer, which has been shown to be significantly more effective than its counterpart .

Pharmaceutical Applications

Biological Activity

Research indicates that compounds related to this compound exhibit notable biological activities. For instance, studies have demonstrated that derivatives of similar aniline structures possess antimicrobial properties against various strains, including mycobacterial and fungal pathogens. The structure-activity relationship (SAR) analyses suggest that modifications in the chemical structure can lead to enhanced biological efficacy .

Case Study 1: Enantioselective Synthesis of Metolachlor

In a study focused on the synthesis of (S)-Metolachlor, researchers utilized this compound as a key intermediate. The process involved using chiral catalysts to achieve high enantiomeric excess (ee) values, resulting in a compound with superior herbicidal activity. The study reported yields between 92-96%, demonstrating the efficiency of this synthetic route .

Case Study 2: Antimicrobial Screening

Another significant study evaluated the antimicrobial potential of several aniline derivatives, including those related to this compound. The compounds were screened against various microbial strains using RP-HPLC methods to determine their lipophilicity and biological activity. The results indicated that certain derivatives exhibited comparable or superior activity compared to standard antibiotics like penicillin G and ciprofloxacin .

Table 1: Comparison of Biological Activities

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Herbicidal (Metolachlor) | |

| Derivative A | Antimicrobial | |

| Derivative B | Antifungal |

Table 2: Synthesis Yields and Enantiomeric Excess

Eigenschaften

IUPAC Name |

5-chloro-N-(1-methoxypropan-2-yl)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO/c1-8-4-5-10(12)6-11(8)13-9(2)7-14-3/h4-6,9,13H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJZJHKSPEXMXEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(C)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.